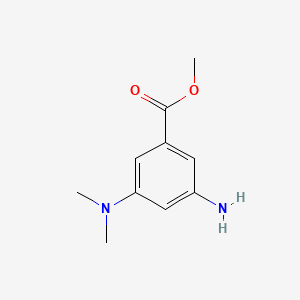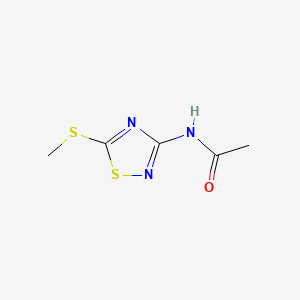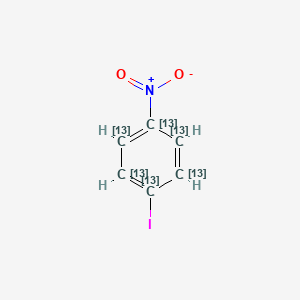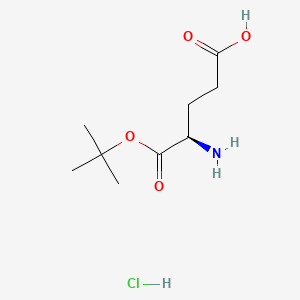
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride” is a derivative of amino acids. It is related to tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used in organic synthesis . These compounds have multiple reactive groups and are used as starting materials in dipeptide synthesis .
Synthesis Analysis
The synthesis of such compounds involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The tert-butyl group plays a significant role in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) is used as a terminal oxidant in the presence of a catalytic amount of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters in high yield starting from benzylic primary alcohols and aliphatic alcohols .Scientific Research Applications
1. Peptide Synthesis
- Application Summary: The compound is used as an α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
- Results or Outcomes: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
2. tert-Butylation of Carboxylic Acids and Alcohols
- Application Summary: The compound is used in a simple and safe tert-butylation reaction . Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
- Methods of Application: The tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
- Results or Outcomes: Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
3. Dipeptide Synthesis
- Application Summary: The compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues connected by a single peptide bond. They play crucial roles in various biological processes and have been used in the development of therapeutic agents .
- Methods of Application: The synthesis of dipeptides involves the reaction of an amino acid with another amino acid in the presence of a coupling agent . The tert-butyloxycarbonyl (Boc) group protects the amino group during the reaction, preventing it from reacting with the carboxyl group of the same amino acid .
4. Synthesis of Hydrophobic Peptides
- Application Summary: The compound is used in the synthesis of hydrophobic peptides . Hydrophobic peptides are a type of peptide that are insoluble in water but soluble in organic solvents. They play crucial roles in various biological processes and have been used in the development of therapeutic agents .
- Methods of Application: The synthesis of hydrophobic peptides involves the reaction of an amino acid with another amino acid in the presence of a coupling agent . The tert-butyloxycarbonyl (Boc) group protects the amino group during the reaction, preventing it from reacting with the carboxyl group of the same amino acid .
- Results or Outcomes: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides .
5. Synthesis of Peptides Containing Ester and Thioester Moieties
- Application Summary: The compound is used in the synthesis of peptides containing ester and thioester moieties . These types of peptides are important in various biological processes and have been used in the development of therapeutic agents .
- Methods of Application: The synthesis of these peptides involves the reaction of an amino acid with another amino acid in the presence of a coupling agent . The tert-butyloxycarbonyl (Boc) group protects the amino group during the reaction, preventing it from reacting with the carboxyl group of the same amino acid .
- Results or Outcomes: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of peptides containing ester and thioester moieties .
Safety And Hazards
properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

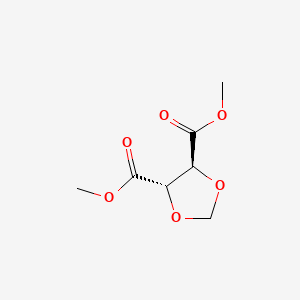
![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)
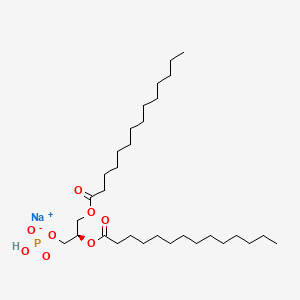
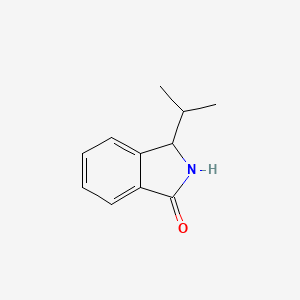
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)

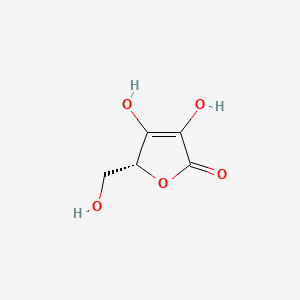
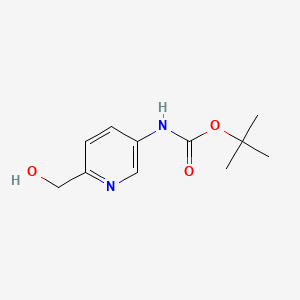
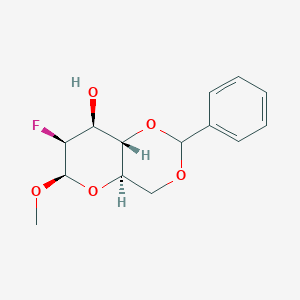
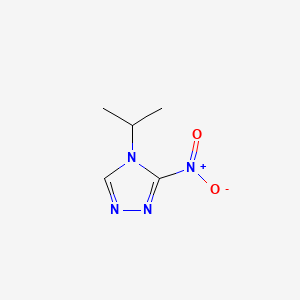
![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
